N-benzyl-1-(3,5-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Physicochemical Property Lipophilicity Blood-Brain Barrier Permeability

N-Benzyl-1-(3,5-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 955306-36-2) is a fully substituted 4-amine derivative belonging to the pyrazolo[3,4-d]pyrimidine heterocyclic class. This scaffold is a privileged structure in medicinal chemistry, widely exploited for developing kinase inhibitors and phosphodiesterase (PDE) modulators due to its ability to mimic the adenine ring of ATP or cAMP/cGMP.

Molecular Formula C22H23N5
Molecular Weight 357.461
CAS No. 955306-36-2
Cat. No. B2522358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-1-(3,5-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS955306-36-2
Molecular FormulaC22H23N5
Molecular Weight357.461
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)C2=NC=NC3=C2C=NN3C4=CC(=CC(=C4)C)C
InChIInChI=1S/C22H23N5/c1-4-26(14-18-8-6-5-7-9-18)21-20-13-25-27(22(20)24-15-23-21)19-11-16(2)10-17(3)12-19/h5-13,15H,4,14H2,1-3H3
InChIKeyXXHWVDSQCRPXOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-1-(3,5-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 955306-36-2): Structural Identity and Compound Class Positioning


N-Benzyl-1-(3,5-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 955306-36-2) is a fully substituted 4-amine derivative belonging to the pyrazolo[3,4-d]pyrimidine heterocyclic class [1]. This scaffold is a privileged structure in medicinal chemistry, widely exploited for developing kinase inhibitors and phosphodiesterase (PDE) modulators due to its ability to mimic the adenine ring of ATP or cAMP/cGMP [2]. The compound is characterized by a unique combination of three distinct substituents on the core: an N-ethyl group, an N-benzyl group, and a 1-(3,5-dimethylphenyl) group, resulting in a molecular formula of C22H23N5 and a molecular weight of 357.5 g/mol [1]. Its calculated XLogP3-AA value is 4.9, indicating significant lipophilicity, and it has zero hydrogen bond donors, which differentiates it from many kinase-targeted analogs that retain a free NH for hinge-binding interactions [1]. This specific substitution pattern suggests the molecule is tailored for binding to hydrophobic pockets or for use as a selective tool compound, rather than as a broad-spectrum kinase inhibitor.

Why Generic Pyrazolo[3,4-d]pyrimidines Cannot Substitute for CAS 955306-36-2 in Structure-Activity Studies


The biological activity of pyrazolo[3,4-d]pyrimidines is exquisitely sensitive to the nature and position of substituents on the core scaffold, making simple functional interchange unreliable. A patent review of PDE9 inhibitors reveals that substituting the N-1 aryl group from a 3,5-dimethylphenyl to a cyclopentyl group, or changing the 4-amino substituent from an N-ethyl-N-benzyl to a simple ketone, results in fundamentally different target selectivity and potency profiles [1]. For example, closely related N-substituted pyrazolo[3,4-d]pyrimidine ketone compounds in patent US9617269 are designed as PDEIX inhibitors, while 4-amino-substituted derivatives in patent EP2201013B1 act as dual Src-Abl kinase inhibitors [1][2]. The specific combination of an N-ethyl-N-benzylamine at position 4 and a 1-(3,5-dimethylphenyl) group in CAS 955306-36-2 creates a unique steric and electronic environment. The dimethylphenyl group increases hydrophobicity and can engage in van der Waals interactions distinct from a phenyl or halophenyl group, while the dual N-ethyl/N-benzyl substitution completely eliminates hydrogen bond donor capacity, a critical feature for hinge-region binding in kinases [3]. Therefore, generic in-class compounds cannot be assumed to replicate its binding mode, making its specific procurement essential for SAR exploration around this precise substitution vector.

Quantitative Differentiation Evidence for N-Benzyl-1-(3,5-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 955306-36-2)


Enhanced Lipophilicity (XLogP3-AA = 4.9) Compared to the Broad-Spectrum Kinase Probe PP2

The target compound exhibits a computed XLogP3-AA of 4.9, which is a full log unit higher than that of the well-known Src-family kinase inhibitor PP2 (XLogP3-AA ≈ 3.8) [1][2]. This significant increase in lipophilicity, driven by the 1-(3,5-dimethylphenyl) and N-benzyl substituents, fundamentally alters its drug-likeness and pharmacokinetic profile. According to PubChem calculations, the compound has zero hydrogen bond donors (HBD) and four hydrogen bond acceptors (HBA), compared to PP2 which has one HBD and five HBA, indicating a lower topological polar surface area (TPSA) and enhanced membrane permeability potential for the target compound [1]. This difference is critical for applications requiring passive diffusion across lipid bilayers, such as targeting intracellular CNS proteins.

Physicochemical Property Lipophilicity Blood-Brain Barrier Permeability

Absence of a Free 4-Amine Hydrogen Bond Donor Differentiates the Compound from Classical 4-Amino Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

A defining feature of CAS 955306-36-2 is the complete substitution of the 4-amine group, with both an N-ethyl and an N-benzyl group attached. This results in a hydrogen bond donor count of zero, as confirmed by PubChem descriptors [1]. In contrast, the canonical kinase inhibitor scaffold relies on a primary or secondary 4-amine to serve as a critical hydrogen bond donor to the kinase hinge region, as observed in the dual Src-Abl inhibitors described in patent EP2201013B1 where the 4-amino group is essential for activity [2]. This structural modification implies that if CAS 955306-36-2 acts as an enzyme inhibitor, it likely engages its target through an atypical binding mode that does not depend on hinge-region hydrogen bonding, thus providing a valuable tool to probe non-canonical inhibitor binding pockets.

Structure-Activity Relationship Hinge-Binder Mimicry Kinase Inhibition

Distinct 1-Aryl Substitution (3,5-Dimethylphenyl) Offers a Different Steric Profile from Common 1-Phenyl PDE9 Inhibitors

The 1-(3,5-dimethylphenyl) substituent in the target compound creates a sterically demanding and symmetric gatekeeper that is not present in many first-generation PDE9 inhibitors which often feature a 1-cyclopentyl or 1-phenyl group [1]. In the patent US9617269 for N-substituted pyrazolo[3,4-d]pyrimidine ketone PDEIX inhibitors, the most potent examples (e.g., Compound WYQ-35 with an IC50 of 33 nM) utilize a cyclopentyl group at N-1 [1]. The 3,5-dimethylphenyl group is more conformationally restricted and explores a different lipophilic space, potentially leading to a divergent selectivity profile against other PDE family members like PDE4 or PDE5. While direct IC50 data for the target compound is not publicly available in BindingDB or ChEMBL [2], the structural divergence from the optimized ketone series suggests it could serve as a structurally distinct chemical probe.

Steric Selectivity PDE Inhibition Subtype Selectivity

Five Rotatable Bonds Provide Greater Conformational Flexibility than Rigidified In-Class Analogs

The target compound has a rotatable bond count of 5, primarily due to the N-ethyl and N-benzyl chains attached to the 4-amine [1]. This is significantly higher than many rigidified pyrazolo[3,4-d]pyrimidine analogs used as tool compounds, such as those with a 4-amino group directly linked to a rigid aryl system, which typically have 2-3 rotatable bonds. While higher flexibility can impose an entropic penalty upon binding, it also allows the molecule to adopt conformations that rigid analogs cannot, potentially accessing cryptic binding pockets. If the molecule is confirmed to be active, its ligand efficiency metrics (e.g., LipE or LLE) would need to be interpreted in the context of this higher conformational flexibility when comparing its performance to more rigid scaffolds.

Conformational Entropy Ligand Efficiency Binding Free Energy

Primary Research Applications and Procurement Scenarios for N-Benzyl-1-(3,5-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 955306-36-2)


Negative Control for 4-Amino Hinge-Binder Kinase Assays

Given its complete lack of a hydrogen bond donor at the 4-position (HBD = 0) [1], this compound is ideally suited as a structurally matched negative control in kinase inhibition panels. It can be used alongside active 4-amino pyrazolo[3,4-d]pyrimidine inhibitors (which rely on a donor for hinge binding) to demonstrate that any observed biological effect is not due to a non-specific scaffold interaction but is truly dependent on the canonical hinge-binding motif [2]. This application is critical for deconvoluting assay artifacts and validating target engagement mechanisms.

Chemical Probe for Non-Canonical PDE or Kinase Binding Pockets

If target identification studies reveal that CAS 955306-36-2 still binds to a kinase or PDE despite the absence of a hinge-binding donor [1], it becomes an invaluable chemical probe for discovering and characterizing allosteric or non-canonical binding pockets. Its unique 1-(3,5-dimethylphenyl) group, sterically and electronically distinct from the cyclopentyl groups common in PDE9 inhibitors [3], may selectively engage a sub-pocket not utilized by known scaffolds, offering a new avenue for subtype-selective inhibitor design.

Scaffold-Hopping Template for CNS-Penetrant Candidates

The compound's computed high lipophilicity (XLogP3-AA = 4.9) and zero hydrogen bond donors profile it as a brain-penetrant chemical template [1]. Procuring this exact compound allows medicinal chemists to initiate a CNS-focused lead optimization program. They can use it as a starting point for analog synthesis to balance the lipophilicity-derived potency with metabolic stability, while retaining the favorable passive permeability characteristics indicated by its physicochemical parameters [1].

SAR Exploration of N-1 Aryl Substitution Effects on Selectivity

For laboratories studying the structure-activity relationships of pyrazolo[3,4-d]pyrimidines, this compound fills a specific gap in the available chemical space [1]. While many analogs with 1-cyclopentyl, 1-phenyl, or 1-(4-chlorophenyl) groups are commercially available or described in patents [3], the 1-(3,5-dimethylphenyl) variant is less common. Procuring it is essential to systematically complete the SAR matrix and fully understand the role of the N-1 aryl group's substitution pattern in driving target potency and isoform selectivity.

Quote Request

Request a Quote for N-benzyl-1-(3,5-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.